molecular formula C9H8BrN3O2 B3094427 ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1257856-84-0

ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3094427
CAS No.: 1257856-84-0
M. Wt: 270.08 g/mol
InChI Key: SNJSBIGWIJRRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an ethyl ester group at the 6-position and a bromine atom at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the bromine atom and the ethyl ester group. The key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole.

    Esterification: The ethyl ester group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce dehalogenated compounds.

Scientific Research Applications

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes and pathways, especially those involving pyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, particularly as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, particularly kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis. The presence of the bromine atom and the ethyl ester group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

    Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds have different substituents and can exhibit distinct biological activities and therapeutic potential.

    Pyrrolo[2,3-d]pyrimidine derivatives with sulfonamide moieties: These compounds have been studied for their antifungal and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJSBIGWIJRRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745225
Record name Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-84-0
Record name Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.